N-(p-tolyl)-2-(p-tolylthio)acetamide

Beschreibung

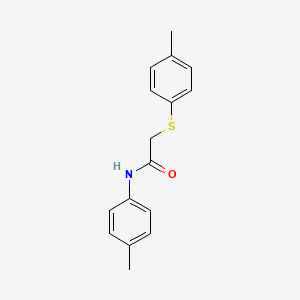

N-(p-Tolyl)-2-(p-tolylthio)acetamide is a sulfur-containing acetamide derivative characterized by a central thioether (-S-) linkage connecting two p-tolyl (4-methylphenyl) groups. The molecule comprises an acetamide backbone, where the nitrogen atom is substituted with a p-tolyl group, and the sulfur atom is bonded to another p-tolyl moiety.

These analogs often exhibit optimized solubility and bioavailability due to the p-tolyl group’s hydrophobic character and the thioether’s electron-rich nature, which can enhance binding to biological targets .

Eigenschaften

IUPAC Name |

N-(4-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c1-12-3-7-14(8-4-12)17-16(18)11-19-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASGYVUKWXLZCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-tolyl)-2-(p-tolylthio)acetamide typically involves the reaction of p-toluidine with p-tolylthioacetic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the formation of the amide bond, resulting in the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

N-(p-tolyl)-2-(p-tolylthio)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

Substitution: The tolyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N-(p-tolyl)-2-(p-tolylthio)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(p-tolyl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Physicochemical Properties of Selected Acetamide Derivatives

Key Observations :

- Thiazole vs. Benzothiazole Cores : Compounds with thiazole rings (e.g., compound 13 in ) exhibit higher melting points (282–303°C) compared to methylenedioxybenzothiazole derivatives (228–265°C), likely due to increased rigidity and intermolecular interactions .

- Substituent Effects : Piperazine-linked analogs (e.g., compound 13) demonstrate enhanced solubility in polar solvents due to the basic nitrogen atoms in the piperazine ring, whereas oxadiazole-containing derivatives () may prioritize metabolic stability .

Key Findings :

- Anticancer Potential: Imidazole-thioacetamide hybrids () show potent cytotoxicity against glioma cells (IC50 ~15.67 µg/mL), outperforming many standard chemotherapeutics in preliminary screens .

- Enzyme Inhibition : Piperazine-linked thiazole acetamides () are hypothesized to inhibit MMPs, critical targets in inflammation and cancer metastasis, though quantitative data are pending .

- Antidiabetic Activity : Mercaptobenzimidazole derivatives (e.g., compound 24, ) demonstrate α-glucosidase inhibition, a key mechanism for managing postprandial hyperglycemia .

Biologische Aktivität

N-(p-tolyl)-2-(p-tolylthio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article summarizes the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound involves the reaction of p-toluidine with an appropriate thiol under controlled conditions. The resulting compound can be characterized using various spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the synthesized compound.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- A-549 (lung cancer)

In these studies, the compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin. The half-maximal inhibitory concentration (IC50) values were notably low, indicating potent activity:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 0.0103 |

| A-549 | 0.00803 |

These results suggest that this compound could be a promising candidate for further development as an anticancer agent.

The mechanism underlying the anticancer activity of this compound has been explored through molecular docking studies. The binding affinity of this compound to specific protein targets was evaluated, revealing strong interactions that may inhibit tumor growth by disrupting critical cellular pathways.

The highest binding affinity observed was with protein structure PDB ID: 2ITO, indicating a robust interaction that could potentially lead to effective inhibition of cancer cell proliferation.

Case Studies

In a study focused on the synthesis and biological evaluation of various thiazolidinone derivatives, this compound was included among the compounds assessed for anticancer activity. The results indicated that compounds with similar structural motifs often exhibited enhanced biological activity, reinforcing the significance of structural features in drug design.

Case Study: Comparative Analysis

A comparative analysis was conducted on several synthesized compounds, including this compound:

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 0.0103 |

| 6-amino-4-(4-diphenylamino)-... | A-549 | 0.00803 |

| Cisplatin | MDA-MB-231 | Reference |

This table illustrates how this compound compares favorably against established treatments, suggesting its potential as a new therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.